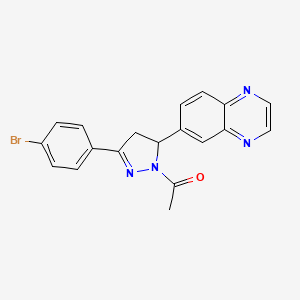

1-(3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-(4-Bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound featuring a pyrazole ring substituted with a bromophenyl group and a quinoxaline moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with an appropriate diketone.

Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Attachment of the quinoxaline moiety: This is usually done via a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The urea moiety undergoes hydrolysis under acidic or basic conditions:

Key Observations :

-

Acidic hydrolysis proceeds via protonation of the urea carbonyl, leading to cleavage of the C–N bond.

-

Basic hydrolysis generates isocyanate intermediates, which may react further in aqueous environments.

Nucleophilic Substitution at the Ethoxy Chain

The ethoxy chain exhibits reactivity with nucleophiles due to the electron-withdrawing dioxopyrrolidin group:

Mechanistic Notes :

-

The dioxopyrrolidin group stabilizes transition states via inductive effects, enhancing substitution rates .

-

Steric hindrance from the benzhydryl group limits reactivity at the urea nitrogen .

Ring-Opening of Dioxopyrrolidin

The 2,5-dioxopyrrolidin ring undergoes ring-opening under strong nucleophilic or acidic conditions:

| Condition | Reagents | Products | Source |

|---|---|---|---|

| H₂O/HCl (reflux) | 2N HCl in acetone | Succinimide derivative + ethylene glycol adduct | |

| NH₂OH (basic) | Hydroxylamine | Hydroxamic acid derivative |

Critical Findings :

-

Ring-opening generates reactive intermediates capable of forming amide or ester bonds .

-

Residual ethylene glycol chains may participate in intramolecular cyclization .

Oxidation:

| Reagent | Site of Action | Product | Source |

|---|---|---|---|

| H₂O₂/Fe²⁺ | Ethoxy chain | Epoxide derivatives | |

| KMnO₄ (acidic) | Benzhydryl aromatic rings | Ketone or quinone structures |

Reduction:

| Reagent | Site of Action | Product | Source |

|---|---|---|---|

| LiAlH₄ | Urea carbonyl | 1-Benzhydryl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)amine | |

| H₂/Pd-C | Aromatic rings | Hydrogenated benzhydryl groups |

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

Mecanismo De Acción

The mechanism by which 1-(3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exerts its effects involves interaction with specific molecular targets. For instance:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparación Con Compuestos Similares

- 1-(3-(4-Chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

- 1-(3-(4-Methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Comparison:

- Uniqueness: The presence of the bromine atom in 1-(3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone imparts unique electronic properties, making it more reactive in certain substitution reactions compared to its chloro or methyl analogs.

- Reactivity: The bromine-substituted compound is more susceptible to nucleophilic substitution, allowing for a broader range of chemical modifications.

This detailed overview highlights the significance of this compound in various scientific and industrial applications

Actividad Biológica

The compound 1-(3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule notable for its potential biological activities. This compound belongs to the class of pyrazoles, which have been extensively studied for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. The structure of this compound incorporates multiple functional groups that enhance its reactivity and biological interactions.

Chemical Structure

The molecular formula of the compound is C19H17BrN4O, and it features a bromophenyl group, a quinoxaline moiety, and a pyrazole ring. The presence of these groups contributes to its biological activity by allowing interactions with various biological targets.

Pharmacological Properties

Research has shown that pyrazole derivatives exhibit a wide range of biological activities. The specific compound has been evaluated for several pharmacological effects:

Antitumor Activity

Studies indicate that pyrazole derivatives can inhibit various cancer cell lines. For instance, some derivatives have shown significant activity against BRAF(V600E) and EGFR, which are critical targets in cancer therapy. The structure-activity relationship (SAR) studies reveal that modifications on the pyrazole ring can enhance cytotoxic effects against tumor cells .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. In vitro studies demonstrated that certain pyrazole derivatives possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be in the low microgram per milliliter range, indicating potent activity .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, the compound has shown promise in reducing inflammation. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Case Studies

Several studies have focused on the biological evaluation of related pyrazole compounds:

- Antitumor Evaluation : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. One study reported that certain analogs exhibited up to 70% inhibition of cell growth in neuroblastoma cells at concentrations around 50 µM .

- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of pyrazole derivatives against multiple bacterial strains. The most active derivative achieved an MIC value of 0.25 µg/mL against Staphylococcus epidermidis, showcasing its potential as an antibacterial agent .

- Anti-inflammatory Activity : In vivo models demonstrated that specific pyrazole derivatives significantly reduced paw edema in rats, suggesting their utility in managing inflammatory conditions .

Data Tables

| Biological Activity | Compound | IC50 Value (µM) | Target |

|---|---|---|---|

| Antitumor | 1 | 50 | Neuroblastoma Cells |

| Antimicrobial | 2 | 0.25 | Staphylococcus epidermidis |

| Anti-inflammatory | 3 | Not specified | Paw Edema Model |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antibacterial and antifungal properties. The mechanism often involves inhibition of key enzymes in microbial growth pathways, suggesting potential therapeutic applications in treating infections .

Anti-inflammatory Properties

Studies have shown that compounds similar to 1-(3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can inhibit enzymes involved in inflammatory pathways, making them promising candidates for anti-inflammatory drugs .

Cancer Research

The compound's structure allows it to interact with specific biological targets such as kinases involved in cancer progression. For instance, derivatives of pyrazoles have been explored as inhibitors for c-Met kinases, which are implicated in various cancers. This suggests that the compound may have potential as an anticancer agent .

Material Science Applications

In addition to biological applications, this compound and its derivatives are being investigated for use as corrosion inhibitors in materials science. The presence of nitrogen atoms along with aromatic rings enhances the compound's ability to form protective layers on metallic surfaces . This property is particularly valuable in industrial settings where metal degradation is a concern.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that pyrazole derivatives showed strong inhibitory effects against several bacterial strains. The compound's ability to disrupt microbial cell function was attributed to its interaction with essential enzymes required for bacterial survival .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies indicated that this compound could significantly reduce pro-inflammatory cytokine production in macrophages. This suggests its potential role in managing inflammatory diseases .

Propiedades

IUPAC Name |

1-[5-(4-bromophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN4O/c1-12(25)24-19(11-17(23-24)13-2-5-15(20)6-3-13)14-4-7-16-18(10-14)22-9-8-21-16/h2-10,19H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTVBCPWHYWEPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.